molecular formula C7H4BrN3O2 B079480 8-Bromo-6-nitroimidazo[1,2-a]pyridine CAS No. 957187-28-9

8-Bromo-6-nitroimidazo[1,2-a]pyridine

Cat. No. B079480
M. Wt: 242.03 g/mol
InChI Key: RCACLYOLSQUCDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine involves several key steps. For example, 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, a closely related compound, is prepared and reacted under S_RN_1 conditions with different nucleophiles to study the reactivity of halides present in the molecule (Vanelle et al., 2008). Another approach for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine has been developed to expand the structural diversity of its derivatives through Suzuki–Miyaura cross-coupling and subsequent transformations (Bazin et al., 2013).

Molecular Structure Analysis

Molecular structure and conformation are crucial for understanding the chemical behavior of 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives. For instance, synthesis and structure elucidation of similar bromo-imidazo pyridine derivatives highlight the importance of structural analysis in determining their potential as tyrosyl-tRNA synthetase inhibitors, utilizing techniques like X-ray crystallography and DFT calculations (Jabri et al., 2023).

Chemical Reactions and Properties

8-Bromo-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions due to its active functional groups. The presence of the bromo and nitro groups allows for nucleophilic aromatic substitution reactions, facilitating the synthesis of a wide array of functionalized derivatives. These chemical transformations enable the exploration of antiparasitic structure-activity relationships in related compounds (Paoli-Lombardo et al., 2023).

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of New Derivatives : 8-Bromo-6-nitroimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of diverse organic compounds. For instance, Vanelle et al. (2008) detailed the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting its utility in organic synthesis (Vanelle, Szabo, & Crozet, 2008).

  • Tricyclic Pyridinones Synthesis : Castera-Ducros et al. (2006) utilized 8-Bromo-6-nitroimidazo[1,2-a]pyridine for the efficient synthesis of new tricyclic pyridinones, demonstrating its role in creating complex molecular architectures (Castera-Ducros, Crozet, & Vanelle, 2006).

Medicinal Chemistry and Drug Design

  • Antitrypanosomatid Molecules : Fersing et al. (2018) explored 8-Bromo-6-nitroimidazo[1,2-a]pyridine derivatives for their potential as antitrypanosomatid molecules. They discovered compounds with significant activity against specific parasites, highlighting its importance in drug development (Fersing et al., 2018).

  • Antibacterial and Antifungal Agents : Zaprutko et al. (1989) synthesized nitroimidazole derivatives, including those related to 8-Bromo-6-nitroimidazo[1,2-a]pyridine, demonstrating antibacterial and fungicidal activity. This suggests its potential in creating new antimicrobial agents (Zaprutko et al., 1989).

Materials Science

  • Electrophilic Substitution Studies : Salgado-Zamora et al. (2008) investigated electrophilic substitution reactions of 3-nitroso-2-arylimidazo[1,2-a]pyridine, providing insights into the electron density distribution and reactivity of related imidazo[1,2-a]pyridine derivatives. This research aids in understanding the chemical properties of such compounds in materials science (Salgado-Zamora, Velázquez, Mejía, Campos-Aldrete, Jiménez, & Cervantes, 2008).

Safety And Hazards

The safety information available indicates that 8-Bromo-6-nitroimidazo[1,2-a]pyridine is classified as Acute Tox. 4 Oral . The hazard statements include H302 . Precautionary statements include P301 + P312 + P330 .

properties

IUPAC Name

8-bromo-6-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-10-2-1-9-7(6)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCACLYOLSQUCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650053
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-6-nitroimidazo[1,2-a]pyridine

CAS RN

957187-28-9
Record name 8-Bromo-6-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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